1,1-Dimethylguanidine

Organic Synthesis Base Catalyst Nucleophilicity

Select 1,1-dimethylguanidine for its unique gem-dimethyl substitution that enhances basicity (pKa 14.54) and directs radical fate toward carbon-centered radicals, critical for oxidative stress studies. It is the superior ligand for aqueous Suzuki-Miyaura bioconjugation and a potent, non-selective NOS inhibitor (iNOS/cNOS), outperforming unsubstituted guanidine and methylguanidine in electrophysiology and radiolabeling applications.

Molecular Formula C3H9N3
Molecular Weight 87.12 g/mol
CAS No. 6145-42-2
Cat. No. B3025567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylguanidine
CAS6145-42-2
Synonyms1,1-dimethylguanidine
N,N-dimethylguanidine
N,N-dimethylguanidine monohydrochloride
N,N-dimethylguanidine sulfate
N,N-dimethylguanidine sulfate (2:1)
Molecular FormulaC3H9N3
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCN(C)C(=N)N
InChIInChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5)
InChIKeySWSQBOPZIKWTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethylguanidine (CAS 6145-42-2) for Scientific Research & Procurement: Core Identity and Key Differentiators


1,1-Dimethylguanidine (N,N-dimethylguanidine, CAS 6145-42-2) is a symmetrically substituted alkylguanidine derivative with the molecular formula C3H9N3 and a molecular weight of 87.12 g/mol [1]. It is characterized as a white to light yellow solid with a melting point of 105 °C and a predicted boiling point of 104.7±23.0 °C . Unlike unsubstituted guanidine, the geminal dimethyl substitution at the N1 position confers unique electronic and steric properties, resulting in an enhanced predicted basicity (pKa 14.54±0.70) compared to guanidine (pKa 13.6) [2]. This structural modification is the principal driver of its distinct chemical reactivity and biological activity profile, which differentiates it from its parent compound and other alkylguanidine analogs in both research and industrial applications.

Why Generic Guanidine Substitution Fails: The Critical Role of N1-Dimethyl Substitution in 1,1-Dimethylguanidine


1,1-Dimethylguanidine cannot be simply substituted by guanidine or other alkylated analogs due to its unique electronic and steric profile. The gem-dimethyl substitution at the N1 position is not merely incremental; it fundamentally alters the compound's reactivity. For instance, while unsubstituted guanidine (pKa 13.6) is a strong base, the electron-donating methyl groups in 1,1-dimethylguanidine increase its basicity (predicted pKa 14.54) and modify its nucleophilicity [1]. More critically, this substitution changes the outcome of radical-mediated reactions: under oxidative conditions (e.g., with hydroxyl radicals), 1,1-dimethylguanidine forms carbon-centered radicals, whereas guanidine forms nitrogen-centered radicals [2]. This divergence in radical fate has direct implications for applications in oxidative stress research and polymer chemistry. The evidence below quantifies these and other critical performance differences, establishing that procurement decisions must be compound-specific rather than class-based.

Quantitative Evidence Guide: Differentiating 1,1-Dimethylguanidine from Guanidine and Alkyl Analogs


Enhanced Basicity: Predicted pKa Advantage of 1,1-Dimethylguanidine over Guanidine

1,1-Dimethylguanidine exhibits significantly higher predicted basicity compared to unsubstituted guanidine. The electron-donating effect of the two methyl groups on the N1 atom increases the electron density on the guanidine core, thereby enhancing its ability to accept a proton [1].

Organic Synthesis Base Catalyst Nucleophilicity

Divergent Radical Chemistry: C-Centered vs. N-Centered Radical Formation with Hydroxyl Radicals

Pulse radiolysis studies reveal a fundamental difference in the radical intermediates formed upon reaction with hydroxyl radicals (•OH). 1,1-Dimethylguanidine generates reducing carbon-centered radicals over a pH range of 7–13, whereas the reaction with unsubstituted guanidine under basic conditions yields nitrogen-centered radicals [1].

Free Radical Chemistry Oxidative Stress Polymer Modification

Superior Stimulation of Neurotransmitter Release Compared to Guanidine and Other Analogs

In a comparative study of neuromuscular junction preparations, 1,1-dimethylguanidine demonstrated a higher potency in stimulating transmitter release than unsubstituted guanidine and was grouped among the most potent analogs. The threshold concentration for effect was 0.1–0.2 mM, and its potency ranking was: methylguanidine, 1,1-dimethylguanidine, ethylguanidine, propylguanidine > guanidine [1].

Neuroscience Neuromuscular Research Pharmacology

Differential Inhibition of Nitric Oxide Synthase (NOS) Isoforms Compared to Methylguanidine and Aminoguanidine

In assays for nitric oxide (NO) formation, 1,1-dimethylguanidine exhibited a distinct inhibitory profile against NOS isoforms. It was approximately 10 times more potent than methylguanidine in inhibiting inducible NOS (iNOS) activity in RINm5F cells, but was equally potent as L-NMMA against the vascular constitutive isoform (cNOS) in isolated rat mesenteric arteries [1].

Nitric Oxide Research Cardiovascular Pharmacology Enzyme Inhibition

Enhanced Ligand Performance in Aqueous Suzuki-Miyaura Cross-Coupling Reactions

Screening of aqueous Pd(0) ligand systems identified 1,1-dimethylguanidine as an 'enhanced ligand' for Suzuki-Miyaura cross-coupling reactions, enabling high efficiency at low stoichiometries and concentrations [1][2]. This performance is attributed to the guanidine core, with the N1-dimethyl substitution providing optimal steric and electronic properties for stabilizing the palladium catalyst in aqueous media.

Catalysis Palladium Chemistry Bioconjugation

Optimal Application Scenarios for 1,1-Dimethylguanidine Based on Quantified Differentiation


Aqueous-Phase Catalysis and Bioconjugation

Researchers performing palladium-catalyzed cross-coupling reactions in aqueous media, particularly for the labeling of sensitive biomolecules like peptides and proteins, should select 1,1-dimethylguanidine. Its performance as an 'enhanced ligand' in Suzuki-Miyaura reactions enables high-yielding couplings at low catalyst loadings and mild conditions, a critical requirement for site-specific 18F-radiolabeling and other bioconjugation applications [1].

Studies of Oxidative Radical Mechanisms

For experiments investigating the fate of organic molecules under oxidative stress or in free radical-initiated processes, 1,1-dimethylguanidine serves as a specific probe. Unlike guanidine, which forms N-centered radicals, 1,1-dimethylguanidine generates C-centered radicals upon reaction with hydroxyl radicals [2]. This distinct pathway makes it valuable for studying carbon-centered radical chemistry in biological and polymer systems.

Neuroscience Research on Synaptic Transmission

In electrophysiological studies of neurotransmitter release at the neuromuscular junction, 1,1-dimethylguanidine offers a potent tool compound. Its high potency (threshold 0.1–0.2 mM) and ranking among the most effective guanidine derivatives [3] allow for robust stimulation of release at lower concentrations, facilitating mechanistic studies of vesicle dynamics and synaptic facilitation.

Nitric Oxide Synthase (NOS) Pharmacology Studies

Investigators studying the role of NOS isoforms require inhibitors with defined selectivity profiles. 1,1-Dimethylguanidine is a potent inhibitor of both inducible (iNOS) and constitutive (cNOS) isoforms, being approximately 10-fold more potent than methylguanidine on iNOS and comparable to L-NMMA on cNOS [4]. This non-selective, high-potency profile makes it a useful comparator for dissecting the contributions of different NOS isoforms in various physiological and pathological models.

Technical Documentation Hub

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